A Technical Guide to the Structure and Application of LG-PEG10-click-DBCO-Oleic
A Technical Guide to the Structure and Application of LG-PEG10-click-DBCO-Oleic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the structure, properties, and applications of the heterobifunctional linker, LG-PEG10-click-DBCO-Oleic. This molecule is a specialized chemical tool designed for advanced bioconjugation, particularly in the fields of targeted drug delivery, proteomics, and the development of complex biomolecular constructs like Proteolysis Targeting Chimeras (PROTACs).
Core Structure Analysis
LG-PEG10-click-DBCO-Oleic is a multi-component molecule engineered for specific functions. Its name delineates its constituent parts, each contributing a unique property to the overall structure. While "LG" is likely a supplier-specific prefix, the core functional components are Oleic Acid, a Polyethylene Glycol (PEG) spacer, and a Dibenzocyclooctyne (DBCO) group.
-
Oleic Acid Moiety : An 18-carbon monounsaturated fatty acid, which serves as the hydrophobic tail of the molecule. This lipid component is crucial for applications requiring membrane anchoring or integration into lipid-based systems like liposomes and nanoparticles[1].
-
PEG10 Linker : A hydrophilic spacer consisting of ten repeating ethylene (B1197577) glycol units. PEG linkers are widely used in bioconjugation to enhance the aqueous solubility of hydrophobic molecules, improve pharmacokinetic profiles, reduce immunogenicity, and minimize steric hindrance between the conjugated partners[2][3][4]. The defined length of ten units allows for precise spatial control between the conjugated molecules.
-
DBCO (Dibenzocyclooctyne) Group : The reactive handle for bioorthogonal conjugation. DBCO is a strained cyclooctyne (B158145) that reacts specifically and efficiently with azide-functionalized molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[2][5]. This reaction is a cornerstone of "click chemistry" and is highly valued for its biocompatibility, as it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst[5][6][7].
The molecule's architecture combines a hydrophobic lipid anchor with a highly specific reactive group for covalent bond formation, separated by a flexible, solubility-enhancing spacer.
Physicochemical Properties
Quantitative data for LG-PEG10-click-DBCO-Oleic has been aggregated from chemical suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C70H114N6O23 | [8][9][10][11] |
| Molecular Weight | ~1407.7 g/mol | [8][9][10][11] |
| Purity | ≥95% | [11] |
| Appearance | White/off-white solid or viscous liquid | [12][13] |
| Solubility | Soluble in DMSO, DMF, Chloroform, DCM | [12][13] |
| Storage Conditions | -20°C, sealed, protected from light | [1][11][12] |
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary utility of this molecule lies in its DBCO group, which enables copper-free click chemistry. The reaction mechanism is as follows:
-
High Ring Strain : The DBCO ring is highly strained, which significantly lowers the activation energy for the cycloaddition reaction with an azide (B81097).
-
Bioorthogonal Reaction : The DBCO and azide groups are abiotic; they do not participate in or interfere with native biological processes, ensuring that the conjugation is highly specific and free of side reactions[5].
-
Stable Triazole Formation : The reaction between the DBCO alkyne and an azide-modified target molecule results in the formation of a stable triazole linkage, covalently and irreversibly connecting the two entities[7].
This catalyst-free reaction is ideal for use in sensitive biological systems, including live cells and whole organisms[4][5].
Experimental Workflow and Protocols
The following section outlines a representative protocol for conjugating an azide-modified molecule (e.g., protein, peptide, or oligonucleotide) to LG-PEG10-click-DBCO-Oleic. This protocol is a generalized procedure based on standard SPAAC reactions.
Caption: Workflow for SPAAC conjugation using the DBCO-Oleic linker.
This protocol details the direct conjugation of the DBCO-linker with an azide-functionalized molecule.
Materials:
-
LG-PEG10-click-DBCO-Oleic
-
Azide-modified molecule of interest (e.g., protein, peptide, small molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or another amine-free and azide-free buffer.
-
Organic Solvent: Anhydrous DMSO or DMF for preparing stock solutions.
-
Purification System: Size-exclusion chromatography (e.g., spin desalting columns) or HPLC to remove excess reagents[2][7][14].
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of LG-PEG10-click-DBCO-Oleic (e.g., 10 mM) in anhydrous DMSO. Store any unused portion at -20°C, protected from moisture.
-
Dissolve or dilute the azide-modified molecule in the reaction buffer to a known concentration (e.g., 1-5 mg/mL for a protein). Ensure the buffer is free of sodium azide, as it will react with the DBCO group[15].
-
-
Conjugation Reaction:
-
Add a 2 to 4-fold molar excess of the LG-PEG10-click-DBCO-Oleic stock solution to the solution of the azide-modified molecule[14][15]. The final concentration of DMSO in the reaction mixture should ideally be kept below 20% to maintain protein stability[7].
-
Gently mix the reaction vial.
-
Incubate the reaction. Common incubation conditions are 2-4 hours at room temperature or overnight at 4°C[5][14][16]. The optimal time may vary depending on the reactants.
-
-
Purification of the Conjugate:
-
Validation and Storage:
Applications in Research and Drug Development
The unique trifecta of a lipid tail, a PEG spacer, and a bioorthogonal handle makes this molecule highly versatile.
-
Targeted Drug Delivery : The oleic acid moiety can anchor the entire construct to the surface of liposomes or lipid nanoparticles (LNPs), while the DBCO group allows for the attachment of targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface[1].
-
PROTAC Development : This molecule is explicitly marketed as a PROTAC linker[8][10]. In this context, one end would be attached to a ligand for a target protein and the other to a ligand for an E3 ubiquitin ligase, using the DBCO group as a key conjugation point in a modular synthesis approach.
-
Biomolecule Labeling and Imaging : It can be used to attach hydrophobic payloads or reporters to azide-modified proteins, nucleic acids, or glycans for cell-based imaging or pull-down assays.
-
Surface Modification : The linker can be used to functionalize lipid bilayers and other surfaces with click-ready handles for subsequent immobilization of biomolecules[1].
References
- 1. Oleic-DBCO, CAS 2279951-78-7 | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LG-PEG10-click-DBCO-Oleic - 上海赛可锐生物科技有限公司 [scrbio.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. LG-PEG10-click-DBCO-Oleic_新研博美 [xinyanbm.com]
- 12. DBCO-Oleic Oleic-DBCO - DBCO Modifications - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 13. interchim.fr [interchim.fr]
- 14. researchgate.net [researchgate.net]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. glenresearch.com [glenresearch.com]
